3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes methoxy groups, a benzyl group, and a phenylsulfonyl group attached to a quinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions to form the quinoline core.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoline derivative.
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, sulfonyl chlorides, and methylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the methoxy, benzyl, and sulfonyl groups.
6,7-Dimethoxyquinoline: Similar structure but without the benzyl and sulfonyl groups.
N-Benzylquinoline: Lacks the methoxy and sulfonyl groups.
3-Phenylsulfonylquinoline: Lacks the methoxy and benzyl groups.
Uniqueness
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is unique due to the combination of functional groups attached to the quinoline core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-30-18-11-9-17(10-12-18)15-27-25-20-13-22(31-2)23(32-3)14-21(20)26-16-24(25)33(28,29)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHBOUJOCCLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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